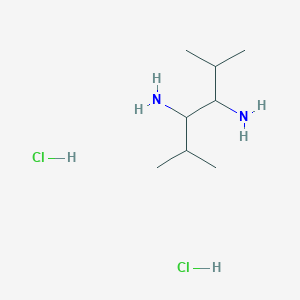![molecular formula C10H20N2 B12086755 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is a chemical compound with the molecular formula C10H20N2. It is known for its unique structure, which includes an octahydro-cyclopenta[b]pyridine skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can be achieved through a diastereoselective synthesis strategy. One such method involves the use of (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(pyridin-2-yl)ethan-1-imine: This compound shares a similar pyridine structure but differs in its functional groups and overall structure.
Octahydro-1H-cyclopenta[c]pyridine derivatives: These compounds have a similar core structure but may vary in their substituents and stereochemistry.
Uniqueness
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is unique due to its specific combination of the octahydro-cyclopenta[b]pyridine skeleton and the ethan-1-amine group
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-2-4-9-3-1-5-10(9)12/h9-10H,1-8,11H2 |
Clave InChI |
LKGUOSYJHAGVCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCN(C2C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



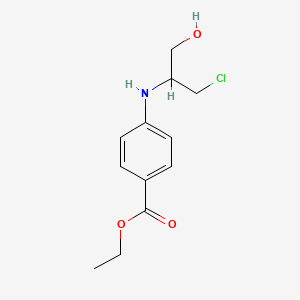
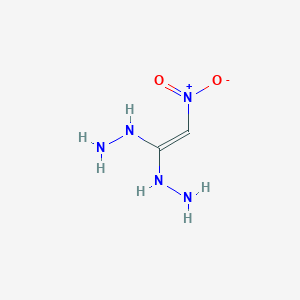

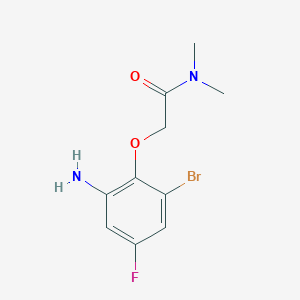

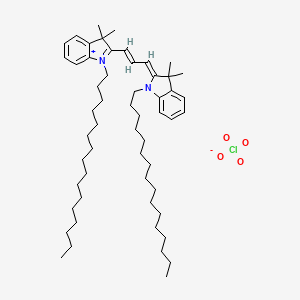

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
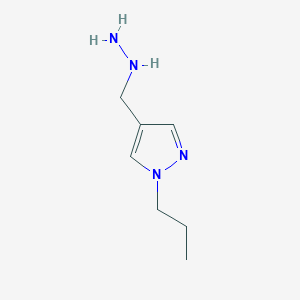
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
